molecular formula C20H22N6O2 B6450218 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2640903-16-6

2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6450218
CAS No.: 2640903-16-6
M. Wt: 378.4 g/mol
InChI Key: WODPNTBJNLKNPJ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and scientific research. The molecule features a complex structure that includes a triazolopyridazine ring, which is known to enhance the biological activity of pharmaceutical agents.

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one involves multiple steps:

  • Synthesis of Intermediate Compounds

    The process begins with the preparation of necessary intermediate compounds, each involving specific reagents and reaction conditions.

  • Formation of the Triazolopyridazine Core

    This step involves cyclization reactions that form the triazolopyridazine moiety, a crucial part of the final compound.

  • Coupling Reactions

    The triazolopyridazine core is then coupled with other molecular fragments such as 2-methylphenoxy and octahydropyrrolo[3,4-c]pyrrol to form the final product.

Industrial production follows similar synthetic routes, although optimized for large-scale operations involving high-pressure reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one undergoes a variety of chemical reactions:

  • Oxidation and Reduction

    The compound can be subjected to oxidation reactions using oxidizing agents such as potassium permanganate, resulting in the formation of corresponding oxidized products. Reduction reactions using agents like sodium borohydride may yield reduced forms of the compound.

  • Substitution Reactions

    The presence of multiple reactive sites allows for diverse substitution reactions, where halogens or other substituents can be introduced.

  • Hydrolysis

    Acidic or basic conditions can lead to the hydrolysis of certain bonds within the molecule, resulting in smaller fragments or alternative structures.

Scientific Research Applications

This compound is employed in a range of scientific research applications:

  • Chemistry

    As a model compound to study complex organic reactions, including cyclization and substitution processes.

  • Biology

    Investigated for its potential as a bioactive molecule affecting cellular pathways.

  • Medicine

    Explored for its therapeutic properties, especially its role in modulating specific enzymes or receptors.

  • Industry

    Used in the development of advanced materials and specialized coatings due to its chemical stability and unique structural properties.

Mechanism of Action

The mechanism by which 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways by binding to active sites, influencing biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Compared to other triazolopyridazine derivatives, 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one stands out due to its unique combination of functional groups, enhancing its chemical reactivity and biological activity. Similar compounds include:

  • Triazolopyridazine derivatives

    Other compounds with variations in the substituent groups around the triazolopyridazine core.

  • Phenoxy derivatives

    Compounds featuring different alkyl or aryl groups attached to the phenoxy moiety.

  • Pyrrolidine compounds

    Structural analogs with modifications in the pyrrolidine ring, influencing their pharmacological profiles.

Hope this article satisfies your curiosity! Feel free to dive deeper into any particular section.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-4-2-3-5-17(14)28-12-20(27)25-10-15-8-24(9-16(15)11-25)19-7-6-18-22-21-13-26(18)23-19/h2-7,13,15-16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPNTBJNLKNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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